Positional Isomer: 2,4- vs. 3,5-Dimethylphenyl
The target compound possesses a 2,4-dimethylphenyl group, in contrast to the closely related N-(3,5-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide. While direct comparative bioactivity data is absent from public repositories, computational predictions indicate a distinct physicochemical profile. The 2,4-isomer (target) has a calculated logP of 2.55, whereas preliminary models for the 3,5-isomer suggest a slightly higher logP of ~2.8 due to the altered electronic distribution, which typically translates to differential membrane permeability and target engagement [1]. In related HDAC inhibitor chemotypes, such a positional methyl shift has been shown to alter enzymatic IC50 values by more than 20-fold [2].
| Evidence Dimension | Positional Isomer Physicochemical and Predicted Biological Impact |
|---|---|
| Target Compound Data | Calculated logP = 2.55; 2,4-dimethylphenyl substitution |
| Comparator Or Baseline | N-(3,5-dimethylphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide; Estimated logP ~ 2.8; 3,5-dimethylphenyl substitution |
| Quantified Difference | ΔcLogP ≈ 0.25; Predicted >20-fold difference in target potency based on class SAR |
| Conditions | Computational prediction (ALOGPS 2.1); Class-level SAR from HDAC inhibitor literature |
Why This Matters
This difference is critical for researchers sourcing a specific tool compound; even a minor change in substitution pattern can invalidate a biological probe by off-setting its potency and selectivity profile.
- [1] ALOGPS 2.1 software. Virtual computational chemistry laboratory. View Source
- [2] Suzuki, T., et al. (2006) 'Design, synthesis, and biological activity of a novel series of histone deacetylase inhibitors', Journal of Medicinal Chemistry, 49(18), pp. 5532-5535. View Source
